

Coumarin-6-sulfonyl chloride CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Coumarin-6-sulfonyl chloride
Cat. No.:	B080270

[Get Quote](#)

In-Depth Technical Guide to Coumarin-6-Sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Coumarin-6-Sulfonyl Chloride

Coumarin-6-sulfonyl chloride is a fluorescent labeling reagent utilized for the derivatization of primary and secondary amines, amino acids, and phenols. Its core structure features a coumarin fluorophore, which imparts favorable spectroscopic properties to its conjugates, enabling sensitive detection in various analytical techniques.

Identifier	Value
CAS Number	10543-42-7
Molecular Formula	C ₉ H ₅ ClO ₄ S
Molecular Weight	244.65 g/mol

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **Coumarin-6-sulfonyl chloride** and its derivatives is presented below. It is important to note that the spectroscopic properties, such as quantum yield and extinction coefficient, are often reported for the derivatized fluorophore (e.g., "Coumarin 6") rather than the reactive sulfonyl chloride itself.

Property	Value
Melting Point	110-113 °C
Boiling Point	431.6 °C at 760 mmHg
Appearance	White to crystalline powder
Solubility	Slightly soluble in water. Soluble in organic solvents like acetone and acetonitrile.
Excitation Wavelength (λ_{ex}) of Derivatives	~360 nm
Emission Wavelength (λ_{em}) of Derivatives	~460 nm
Molar Extinction Coefficient (ϵ) of Coumarin 6	54,000 $\text{cm}^{-1}\text{M}^{-1}$ at 459.25 nm (in ethanol) ^[1]
Fluorescence Quantum Yield (Φ) of Coumarin 6	0.78 (in ethanol) ^{[1][2]}

Experimental Protocols

Derivatization of Phenols for HPLC Analysis

This protocol is adapted from a method for the analysis of phenols in water samples.^{[3][4]}

Materials:

- **Coumarin-6-sulfonyl chloride** (C₆SCl) solution (0.1 M in acetone)
- Phenol or chlorophenol solution (0.01 M)
- Sodium carbonate buffer (pH 9.0)
- Acetone
- Dilute Hydrochloric Acid (HCl)

- Ethanol
- Toluene
- HPLC system with a fluorescence detector

Procedure:

- Prepare a 0.01 M solution of the phenol sample in sodium carbonate buffer (pH 9.0).
- While stirring the phenol solution at room temperature, add a 0.1 M solution of **Coumarin-6-sulfonyl chloride** in acetone dropwise over a 20-minute period.
- Continue stirring the reaction mixture for an additional 2 hours under subdued light.
- A solid product, the sulfonated phenol derivative, will form. Collect the solid by filtration.
- Wash the collected residue with dilute HCl until the washings are neutral.
- Subsequently, wash the residue with water.
- Dry the final product in a vacuum desiccator.
- For further purification, the crude product can be recrystallized from a 50% ethanol and toluene mixture.
- The resulting derivatives can be analyzed by reversed-phase HPLC with fluorescence detection set at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[\[3\]](#)[\[4\]](#)

General Protocol for the Sulfenylation of Amines

The following is a general procedure for the reaction of sulfonyl chlorides with amines, which can be adapted for **Coumarin-6-sulfonyl chloride**.

Materials:

- **Coumarin-6-sulfonyl chloride**

- Primary or secondary amine
- Aprotic solvent (e.g., dichloromethane, acetonitrile)
- Base (e.g., pyridine, triethylamine)

Procedure:

- Dissolve the amine in an aprotic solvent.
- Add a base, such as pyridine or triethylamine, to the solution.
- Slowly add a solution of **Coumarin-6-sulfonyl chloride** in the same solvent to the reaction mixture.
- The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive amines.
- Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).
- The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography.

Applications in Cellular Imaging

While direct studies detailing the use of **Coumarin-6-sulfonyl chloride** for cellular imaging are limited, the closely related compound "Coumarin 6" is widely used as a fluorescent probe in this field. Coumarin 6 is often encapsulated within nanoparticles to study cellular uptake and drug delivery mechanisms.^{[5][6][7][8]} These studies leverage the bright fluorescence and hydrophobic nature of the coumarin core to visualize the distribution of the nanoparticles within cells. It is plausible that **Coumarin-6-sulfonyl chloride** could be used to fluorescently label amine-containing components within cells for imaging purposes, though specific protocols for this application are not well-documented in the reviewed literature.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific studies in the scientific literature that utilize **Coumarin-6-sulfonyl chloride** for the direct investigation of cellular signaling pathways. Its primary application remains as a derivatizing agent for analytical purposes.

Below are diagrams illustrating the experimental workflows for the derivatization of phenols and a general workflow for amine derivatization.

[Click to download full resolution via product page](#)

Derivatization Workflow for Phenols.

[Click to download full resolution via product page](#)

General Derivatization Workflow for Amines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PhotochemCAD | Coumarin 6 [photochemcad.com]
- 2. omlc.org [omlc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cellular uptake of coumarin-6 under microfluidic conditions into HCE-T cells from nanoscale formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Coumarin-6-sulfonyl chloride CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080270#coumarin-6-sulfonyl-chloride-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com